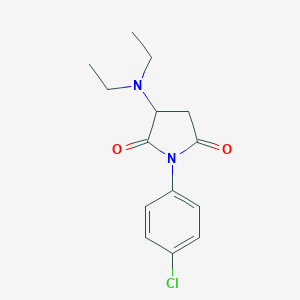![molecular formula C18H30N2S B259630 Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-](/img/structure/B259630.png)
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-, also known as TMT, is a compound that has been widely studied for its effects on the nervous system. It was first synthesized in the 1970s and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- is not fully understood, but it is thought to involve the activation of certain receptors in the brain, such as the TRPA1 receptor. This activation leads to the release of various neurotransmitters, including dopamine and glutamate, which are known to play a role in the regulation of behavior and cognition.
Biochemical and Physiological Effects:
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been shown to have a range of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in different regions of the brain. It has also been shown to alter the activity of certain enzymes and ion channels, which can affect neuronal signaling and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- in lab experiments is its ability to induce specific behavioral and physiological changes in animals. This makes it a useful tool for studying the neural mechanisms underlying these changes. However, there are also some limitations to its use, such as the potential for toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research on Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. One area of interest is the development of new therapeutic agents that target the TRPA1 receptor, which is thought to be involved in the effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]-. Another direction is the investigation of the long-term effects of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- and its potential as a tool for studying neural function and dysfunction.
Métodos De Síntesis
The synthesis of Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- involves several steps, including the reaction of 2,5-dimethylthiophene with piperidine and formaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- has been used extensively in scientific research to study its effects on the nervous system. It has been shown to induce a range of behavioral and physiological changes in animals, including increased locomotor activity, altered sensory processing, and changes in neurotransmitter levels.
Propiedades
Nombre del producto |
Thiophene, 2,5-dimethyl-3,4-di[(1-piperidinyl)methyl]- |
|---|---|
Fórmula molecular |
C18H30N2S |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-[[2,5-dimethyl-4-(piperidin-1-ylmethyl)thiophen-3-yl]methyl]piperidine |
InChI |
InChI=1S/C18H30N2S/c1-15-17(13-19-9-5-3-6-10-19)18(16(2)21-15)14-20-11-7-4-8-12-20/h3-14H2,1-2H3 |
Clave InChI |
REVZUNXTTRAVSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
SMILES canónico |
CC1=C(C(=C(S1)C)CN2CCCCC2)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)







![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B259577.png)

